molecular formula C14H18I3N3O6 B127416 N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide CAS No. 60166-98-5

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide

Cat. No.: B127416
CAS No.: 60166-98-5
M. Wt: 705.02 g/mol
InChI Key: FVLWRKHQMFPOQE-UHFFFAOYSA-N
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Description

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide typically involves multiple steps, starting with the preparation of the isophthalamide core. The introduction of iodine atoms is achieved through iodination reactions, which require specific conditions to ensure the selective addition of iodine at the desired positions. The hydroxyl groups are introduced through hydrolysis reactions, often under acidic or basic conditions to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for medical applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of nitro groups results in the corresponding amines.

Scientific Research Applications

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein binding due to its unique structure.

    Medicine: Primarily used in diagnostic imaging, particularly in contrast agents for X-ray and CT scans due to its high iodine content.

    Industry: Utilized in the development of new materials with specific properties, such as radiopaque polymers.

Mechanism of Action

The mechanism by which N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide exerts its effects is primarily related to its iodine content. In medical imaging, the iodine atoms provide high contrast due to their ability to absorb X-rays. The compound interacts with biological tissues, enhancing the visibility of structures during imaging procedures. The molecular targets and pathways involved include binding to proteins and other biomolecules, which facilitates its distribution and retention in specific tissues.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide
  • N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-chloroisophthalamide

Uniqueness

N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide is unique due to its high iodine content, which makes it particularly effective as a contrast agent in medical imaging. Compared to similar compounds, it offers superior imaging quality and better tissue retention, making it a preferred choice in diagnostic procedures.

Properties

IUPAC Name

5-amino-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-5(1-21)2-22)10(16)12(18)11(17)8(9)14(26)20-6(3-23)4-24/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLWRKHQMFPOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18I3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-98-5
Record name N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-BIS-(1,3-DIHYDROXY-2-PROPYL)-5-AMINO-2,4,6-TRIIODOISOPHTHALAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK9TZ8JY3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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